molecular formula C24H34Cl2N4O2 B10857272 CARM1-IN-3 dihydrochloride

CARM1-IN-3 dihydrochloride

Cat. No.: B10857272
M. Wt: 481.5 g/mol
InChI Key: JBLITFDQZWSTBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARM1-IN-3 (dihydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of CARM1-IN-3 (dihydrochloride) follows similar synthetic routes but is scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Inhibitory Activity Against CARM1

  • IC₅₀ : 12.3 μM against CARM1 using H3R17 peptide substrate .

  • Selectivity :

    • Inhibits CARM1-mediated H3R17me2a and H3R26me2a methylation without affecting other PRMT family members .

    • Superior to EZM2302 and TP-064 in potency and specificity .

  • Binding Affinity :

    • _K_d = 6.785 × 10⁻⁷ M (Biacore assay) .

    • Thermal shift assay (TSA) confirmed binding to CARM1’s substrate pocket .

Molecular Interactions with CARM1

  • Binding Pocket :

    • Dimethylamine group forms salt bridges with Glu258/Glu267 and hydrogen bonds with Tyr154 .

    • Aromatic scaffold interacts hydrophobically with Tyr151, Phe153, Tyr262, and Phe475 .

  • Mutagenesis Validation :

    • Mutations (Y154A, E258A, Y262A, E267A, W415A) reduced binding affinity, confirming key residues .

Biological Activity

  • Antitumor Effects :

    • Suppresses breast cancer cell growth (MCF-7, MDA-MB-231) in vitro .

    • Downregulates ERα-target genes (e.g., TFF1, GREB1) and upregulates type I interferon-stimulated genes (ISGs) .

  • Synergistic Therapy :

    • Enhances efficacy of endocrine therapies (e.g., tamoxifen) and etoposide in xenograft models .

Table 2: Biochemical Profile

ParameterValueSource
IC₅₀ (CARM1 inhibition)12.3 μM
_K_d (Binding affinity)678.5 nM
SelectivityNo PRMT1/5/6/7 inhibition

Mechanism of Action

CARM1-IN-3 (dihydrochloride) exerts its effects by inhibiting the methyltransferase activity of CARM1. This inhibition prevents the methylation of arginine residues in target proteins, affecting various cellular processes such as transcription regulation, cell cycle progression, and signal transduction. The compound specifically targets the active site of CARM1, blocking its interaction with substrates and cofactors .

Properties

Molecular Formula

C24H34Cl2N4O2

Molecular Weight

481.5 g/mol

IUPAC Name

2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine;dihydrochloride

InChI

InChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H

InChI Key

JBLITFDQZWSTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC.Cl.Cl

Origin of Product

United States

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